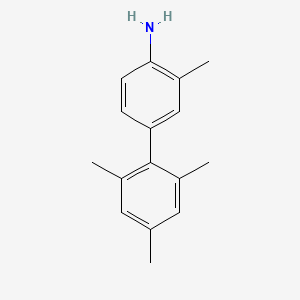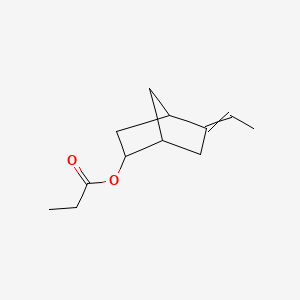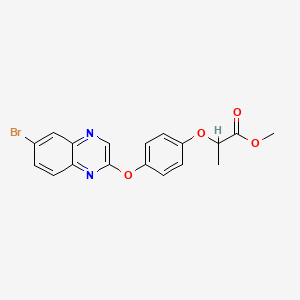
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide for controlling grass and broad-leaved weeds in various crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce various substituted phenoxypropanoates.
科学的研究の応用
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds .
類似化合物との比較
Similar Compounds
Quizalofop-P-tefuryl: Another aryloxyphenoxypropionate herbicide with similar herbicidal properties.
Fluazifop-P-butyl: A related compound used for post-emergence control of grass weeds.
Uniqueness
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its bromine-substituted quinoxaline moiety differentiates it from other similar compounds, potentially offering enhanced herbicidal activity and selectivity.
特性
CAS番号 |
76578-33-1 |
|---|---|
分子式 |
C18H15BrN2O4 |
分子量 |
403.2 g/mol |
IUPAC名 |
methyl 2-[4-(6-bromoquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 |
InChIキー |
PSEWYINWGZTKFD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


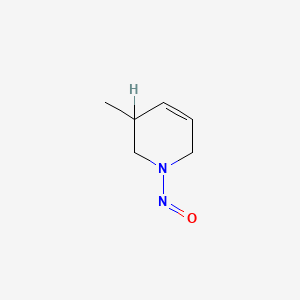
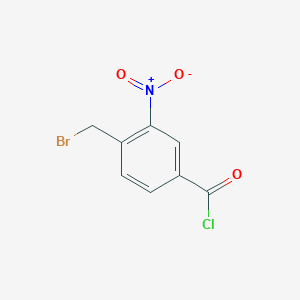


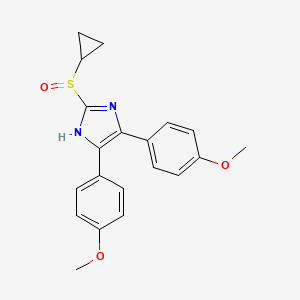

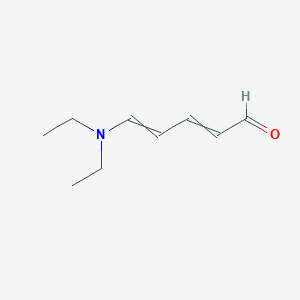

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)


